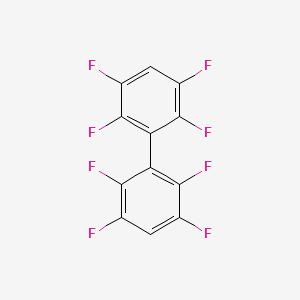

2,2',3,3',5,5',6,6'-Octafluorobiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96909. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3-(2,3,5,6-tetrafluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCHHUZAAGRHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C2=C(C(=CC(=C2F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063218 | |

| Record name | 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3883-86-1 | |

| Record name | 2,2′,3,3′,5,5′,6,6′-Octafluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3883-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003883861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H,4'H-Octafluorobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFP7F6MDR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2,2',3,3',5,5',6,6'-Octafluorobiphenyl (CAS 3883-86-1): Properties, Synthesis, and Applications in Advanced Research

This guide provides an in-depth technical overview of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl, a highly fluorinated aromatic compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes core physicochemical data, proven synthetic methodologies, and critical applications, grounding all claims in authoritative references. We will explore the molecule's unique characteristics derived from its extensive fluorination and its subsequent value in materials science, organometallic chemistry, and as a strategic building block in modern medicinal chemistry.

Core Physicochemical and Spectroscopic Properties

This compound is a solid, crystalline compound at room temperature, appearing as a white to off-white powder.[1] Its structure, featuring two tetrafluorinated phenyl rings linked by a single bond, imparts exceptional thermal stability and chemical resistance.[1] This resilience is a direct consequence of the high strength of the C-F bond. The electron-withdrawing nature of the eight fluorine atoms significantly influences the electronic properties of the biphenyl system, making it a valuable component in various advanced applications.

Spectroscopic analysis is crucial for identity confirmation. For this compound, ¹H NMR spectroscopy in a solvent like CDCl₃ provides a clear diagnostic signal for the two hydrogen atoms, confirming the substitution pattern.[2]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3883-86-1 | [1][3] |

| Molecular Formula | C₁₂H₂F₈ | [1][2] |

| Molecular Weight | 298.13 g/mol | [3][4] |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 83 - 86 °C | [1][3][5] |

| Boiling Point | 222.4 °C (Predicted) | [4][6] |

| Density | 1.582 g/cm³ (Predicted) | [4][5][6] |

| EC Number | 223-418-7 | [3][4] |

| PubChem ID | 77492 | [1] |

| MDL Number | MFCD00000312 | [1][3] |

| InChI Key | QWCHHUZAAGRHDB-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1=C(C(=C(C(=C1F)F)C2=C(C(=CC(=C2F)F)F)F)F)F |[4] |

Synthesis of Highly Fluorinated Biphenyls: Strategies and Protocols

The synthesis of polyfluorinated biphenyls presents a distinct challenge in organic chemistry. The strong electron-withdrawing effect of fluorine atoms deactivates the aromatic rings, making standard cross-coupling reactions sluggish and prone to side reactions. Therefore, specialized catalytic systems and reaction conditions are required to achieve efficient C-C bond formation. The most prominent and successful methods are metal-mediated cross-coupling reactions, particularly the Suzuki-Miyaura and Ullmann couplings.[7][8][9]

The choice of methodology is critical. The Ullmann reaction, one of the earliest methods, typically involves the reductive coupling of two aryl halides using a stoichiometric amount of copper at high temperatures.[10] While effective for symmetrical biphenyls, modern variations have been developed for more complex syntheses.[9][11] The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an aryl halide with an arylboronic acid, has become a more versatile and widely adopted tool due to its milder reaction conditions and broader substrate scope.[7]

Generalized Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative workflow for the synthesis of polyfluorinated biphenyls, based on conditions optimized for electron-poor substrates.[7] The key to success lies in the careful selection of the palladium catalyst and ligand system to promote the desired cross-coupling over side reactions like homo-coupling.

Step-by-Step Methodology:

-

Reactor Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equivalent), the corresponding polyfluorinated arylboronic acid (1.0-1.2 equivalents), and a base such as sodium carbonate (Na₂CO₃, 2.2 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol %) and the appropriate phosphine ligand (15 mol %). The choice of ligand is crucial and often requires screening to optimize yield for highly fluorinated substrates.

-

Solvent Addition: Add a suitable degassed solvent (e.g., dioxane, DMF, or toluene).

-

Reaction: Heat the reaction mixture to the target temperature (e.g., 95 °C) and stir for the required duration (e.g., 24-60 hours), monitoring progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired polyfluorinated biphenyl.

Caption: Role of fluorinated scaffolds in drug discovery logic.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant. [4][6]

-

Hazard Classification: Xi: Irritant. [4][6]* Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin. [6]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. [3]In case of dust formation, use a NIOSH-approved N95 respirator. [3]* Handling: Avoid contact with skin, eyes, and clothing. [12]Do not ingest or inhale dust. [12]Ensure adequate ventilation in the handling area. [13]* First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention. [6][12] * Skin: Wash off immediately with soap and plenty of water. If irritation persists, consult a physician. [12] * Inhalation: Move to fresh air. If symptoms occur, seek medical advice.

-

Ingestion: Rinse mouth and seek medical attention if you feel unwell.

-

-

Storage: Store at room temperature in a dry, well-ventilated place. [1]Keep the container tightly closed. It is classified as a non-combustible solid (Storage Class 13). [3]

Conclusion

This compound is more than just a specialty chemical; it is a highly enabling molecule for advanced research and development. Its inherent stability and unique electronic properties make it a key component in the creation of next-generation materials for demanding applications. For medicinal chemists and drug developers, it represents a valuable, rigid scaffold whose synthesis and derivatization are critical for accessing novel chemical space and designing safer, more effective therapeutics. A thorough understanding of its properties, synthesis, and safe handling is paramount for unlocking its full scientific potential.

References

-

Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry - ACS Publications. [Link]

-

One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions | Request PDF - ResearchGate. [Link]

-

This compound - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

-

One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions - The Lessard Research Group. [Link]

-

One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions: Synthetic Communications - Taylor & Francis Online. [Link]

-

Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews - ACS Publications. [Link]

-

Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. [Link]

-

2-FLUORO-4- BROMO BIPHENYL MSDS CAS-No. - Loba Chemie. [Link]

-

Safety Data Sheet: Biphenyl - Carl ROTH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 2,2 ,3,3 ,5,5 ,6,6 -Octafluorobiphenyl 98 3883-86-1 [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chembk.com [chembk.com]

- 6. 3883-86-1 | CAS DataBase [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to 2,2',3,3',5,5',6,6'-Octafluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,2',3,3',5,5',6,6'-octafluorobiphenyl, a highly fluorinated aromatic compound. The document delineates its fundamental physicochemical properties, with a primary focus on its molecular weight and the implications thereof in various scientific applications. We will delve into its synthesis, key applications, and relevant analytical protocols, offering field-proven insights to guide researchers in leveraging the unique characteristics of this molecule. This guide is structured to serve as a comprehensive resource, ensuring scientific integrity through verifiable data and authoritative citations.

Core Molecular Attributes

This compound is a synthetic organofluorine compound characterized by a biphenyl core structure where eight hydrogen atoms have been substituted with fluorine atoms. This extensive fluorination imparts exceptional thermal stability and chemical resistance.[1]

Molecular Weight and Formula

The precise determination of molecular weight is fundamental for stoichiometric calculations in synthesis, quantitative analysis, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂F₈ | [1][2] |

| Molecular Weight | 298.13 g/mol | [2] |

| Monoisotopic Mass | 298.00287536 Da | [2] |

The molecular weight is a critical parameter in mass spectrometry for accurate identification and in quantitative NMR (qNMR) for determining purity and concentration.

Physicochemical Properties

The physical and chemical characteristics of this compound are a direct consequence of its highly fluorinated structure.

| Property | Value | Source |

| CAS Number | 3883-86-1 | [1][2] |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 83 - 86 °C | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Linear Formula | HC₆F₄C₆F₄H | |

| EC Number | 223-418-7 |

Synthesis and Mechanistic Considerations

The synthesis of highly fluorinated biphenyls like this compound often involves cross-coupling reactions. While specific, detailed synthesis protocols for this exact isomer are proprietary or described in specialized literature, the general approach often relies on established organometallic chemistry.

A common strategy is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The choice of catalyst, ligands, and reaction conditions is critical to achieving high yields and purity. The mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle at the palladium center.

Caption: Generalized Suzuki Coupling for Octafluorobiphenyl Synthesis.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several high-technology fields.[1]

Advanced Fluorinated Materials

Its high thermal stability and chemical inertness make it an ideal building block for high-performance fluorinated polymers and materials.[1] These materials are often utilized in applications demanding durability in harsh environments, such as in the aerospace and electronics industries.[1]

Specialty Solvent

In the synthesis of other fluorinated compounds, it can serve as a specialized solvent, potentially enhancing reaction efficiency and selectivity due to favorable solute-solvent interactions.[1]

Analytical Chemistry Standard

Due to its well-defined structure and molecular weight, this compound can be used as a reference standard in analytical techniques like gas chromatography (GC) and mass spectrometry (MS) for the identification and quantification of other fluorinated substances.[1]

Polymer Production

It is employed in the manufacturing of specialty polymers used in coatings and adhesives that require exceptional resistance to environmental degradation.[1]

Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

The determination of purity is a critical quality control step. The following is a generalized protocol for the analysis of this compound using GC-MS.

Objective: To confirm the identity and assess the purity of a this compound sample.

Materials:

-

This compound sample

-

High-purity solvent (e.g., hexane or ethyl acetate)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of the chosen high-purity solvent in a clean vial to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL.

-

-

Instrument Setup:

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-400.

-

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the major peak.

-

Identity Confirmation: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 298, corresponding to the molecular weight of this compound.

-

Purity Assessment: Integrate the peak areas in the TIC. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

-

Caption: GC-MS Purity Analysis Workflow.

Conclusion

This compound, with a molecular weight of 298.13 g/mol , is a highly versatile and stable compound. Its unique properties, stemming from its perfluorinated biphenyl structure, make it indispensable in the development of advanced materials and as a critical component in specialized chemical syntheses. The methodologies and data presented in this guide offer a robust foundation for researchers and professionals working with this compound, ensuring accuracy and reproducibility in their scientific endeavors.

References

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH . National Institutes of Health. [Link]

-

2,2',3,3',5,5',6,6'-octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid - ChemBK . ChemBK. [Link]

-

2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl - ChemBK . ChemBK. [Link]

-

1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro- | C12H2F8 | CID - PubChem . PubChem. [Link]

-

4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl - PubChem . PubChem. [Link]

Sources

2,2',3,3',5,5',6,6'-Octafluorobiphenyl chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 3883-86-1), a highly fluorinated aromatic compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes core chemical principles with practical, field-proven insights into the compound's properties, synthesis, characterization, and applications.

Introduction: The Significance of High Fluorination

This compound is a solid, crystalline aromatic compound characterized by the substitution of eight hydrogen atoms on the biphenyl scaffold with fluorine. This high degree of fluorination imparts a unique and powerful set of properties, including exceptional thermal stability, chemical inertness, and distinct electronic characteristics.[1] The electron-withdrawing nature of the fluorine atoms renders the aromatic rings electron-poor, significantly influencing the molecule's reactivity and intermolecular interactions.[2] These attributes make it a valuable building block in the synthesis of advanced fluorinated materials, specialty polymers, and organometallic complexes, with applications spanning high-performance electronics, aerospace, and analytical chemistry.[1]

Core Physicochemical Properties

The defining characteristics of this compound are rooted in its molecular structure. The molecule consists of two tetrafluorophenyl rings linked by a carbon-carbon single bond. The hydrogen atoms are located at the 4 and 4' positions.[1][3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 3883-86-1 | [4] |

| Molecular Formula | C₁₂H₂F₈ | [1][3] |

| Molecular Weight | 298.13 g/mol | |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 83 - 86 °C | [1] |

| Boiling Point | 222.4 ± 35.0 °C (Predicted) | [4] |

| Density | 1.582 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | ≥ 97% (GC) | [1] |

| Storage | Room Temperature | [1][4] |

The high thermal stability and chemical resistance are direct consequences of the strength of the C-F bond. This robustness allows the compound to be used in harsh chemical environments and high-temperature applications.[1]

Caption: Molecular structure of this compound.

Synthesis and Reactivity

Synthesis Pathway: The Ullmann Coupling

The synthesis of highly fluorinated biaryls is most effectively achieved through cross-coupling reactions. The Ullmann reaction, involving the copper-mediated homocoupling of aryl halides, is a classic and robust method suitable for this purpose.[5] The causality for this choice rests on the availability of the precursor, 1,2,4,5-tetrafluorobenzene, and the reaction's proven efficacy for electron-deficient aryl halides.

This protocol describes a representative synthesis. The choice of an iodo-substituted precursor is deliberate; the C-I bond is weaker than C-Br or C-Cl, facilitating the oxidative addition to the copper catalyst at lower temperatures.

-

Precursor Synthesis: 1,2,4,5-tetrafluoroiodobenzene is prepared from 1,2,4,5-tetrafluorobenzene via iodination.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, add activated copper powder (2.5 equivalents).

-

Reagent Addition: Add 1,2,4,5-tetrafluoroiodobenzene (1 equivalent) and a high-boiling point solvent like dimethylformamide (DMF) or sand (solvent-free).

-

Reaction Conditions: Heat the mixture to 150-200 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the coupling of the sterically hindered and electron-poor aryl halide.

-

Monitoring: The reaction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup and Purification: After cooling, the reaction mixture is filtered to remove copper residues. The filtrate is extracted with a suitable organic solvent (e.g., diethyl ether), washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.

Caption: Workflow for the Ullmann synthesis of Octafluorobiphenyl.

Reactivity Profile

The molecule's reactivity is dominated by the eight fluorine substituents.

-

Electron-Deficient Nature: The powerful inductive effect of fluorine makes the aromatic rings highly electron-deficient. This deactivation makes the compound resistant to electrophilic aromatic substitution.

-

Nucleophilic Aromatic Substitution (SNA_r): While deactivated to electrophiles, the electron-poor rings are theoretically activated towards nucleophilic attack. However, the lack of a suitable leaving group at the remaining hydrogenated 4,4'-positions and the steric hindrance from ortho-fluorines make such reactions challenging.

-

Organometallic Chemistry: The primary utility in terms of reactivity is its role as a ligand or precursor in organometallic chemistry. It has been used in the preparation of nickel octafluorobiphenyl complexes, where the biphenyl scaffold serves as a rigid, electron-withdrawing backbone.

Spectroscopic Characterization

Confirming the identity and purity of this compound is achieved through a combination of standard spectroscopic techniques.[6]

Table 2: Spectroscopic Data for this compound

| Technique | Observed Features | Source(s) |

| ¹³C NMR | Signals characteristic of a highly fluorinated aromatic system, with C-F coupling observed. Recorded in CDCl₃. | [3] |

| ¹H NMR | A signal corresponding to the two equivalent protons at the 4 and 4' positions. The signal would appear as a multiplet due to coupling with neighboring fluorine atoms. | [3][7] |

| Mass Spec (MS) | Molecular ion peak [M]⁺ consistent with the molecular weight of 298.13 g/mol . | [8] |

| Infrared (IR) | Strong absorption bands in the 1000-1400 cm⁻¹ region, characteristic of C-F stretching vibrations. | [8] |

This protocol is self-validating as it relies on comparing the acquired spectrum against known databases or predicted shifts, ensuring structural confirmation.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard due to its good solubilizing power for many organic compounds and its well-defined solvent peak.[3]

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Acquire a standard proton-decoupled ¹³C spectrum.

-

Data Acquisition: Set acquisition parameters to ensure good signal-to-noise, typically involving a sufficient number of scans (e.g., 1024 or more) and an appropriate relaxation delay.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Interpretation: Analyze the resulting spectrum. The high degree of symmetry in the molecule simplifies the spectrum. Expect to see distinct signals for the carbon atoms, split into multiplets by coupling to the attached and adjacent fluorine atoms (¹J_CF, ²J_CF, etc.). The chemical shifts will be significantly affected by the fluorine substituents.

-

Validation: Compare the observed chemical shifts and coupling patterns with data from reference libraries or spectral databases for validation of the structure.[3]

Field Applications

The unique properties of this compound make it a highly versatile compound in several advanced fields.[1]

Caption: Relationship between core properties and applications.

-

Fluorinated Materials: It is a key building block for creating materials that require exceptional thermal and chemical resistance, making them suitable for demanding applications in the electronics and aerospace industries.[1]

-

Polymer Production: The compound is used to produce specialty polymers. These polymers are incorporated into high-durability coatings and adhesives that must withstand harsh environmental conditions.[1]

-

Solvent Applications: Its chemical inertness and ability to dissolve other fluorinated compounds make it an effective solvent, enhancing reaction efficiency and selectivity in specific synthetic pathways.[1]

-

Analytical Chemistry: It serves as a reliable analytical standard for the identification and quantification of other fluorinated substances in complex environmental or industrial samples.[1]

-

Environmental Science Research: It is used in studies to understand the environmental fate and transport of persistent fluorinated compounds.[1]

Safety and Handling

As a chemical intermediate, proper handling of this compound is essential.

-

Hazards: The compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[4]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear suitable protective clothing, gloves (e.g., nitrile), and safety glasses or face shields.[4]

-

Storage: Store in a tightly sealed container in a dry, cool place at room temperature.[1][4] It is classified under Storage Class 13 (Non-Combustible Solids).

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice. For skin contact, wash with soap and water. If inhaled, move to fresh air.[4]

While specific toxicological data for this exact isomer is not extensively detailed, related polyhalogenated biphenyls are known for their persistence and potential for bioaccumulation.[9] Therefore, all handling should be performed with the assumption of potential long-term hazards, and environmental release should be avoided.

Conclusion

This compound stands out as a specialty chemical whose value is derived directly from its highly fluorinated structure. Its combination of thermal stability, chemical inertness, and unique electronic properties provides a platform for innovation in materials science, polymer chemistry, and analytical methods. As research into advanced materials continues to grow, the demand for robust and precisely functionalized building blocks like this compound is expected to increase, further solidifying its role in developing next-generation technologies.

References

-

ChemBK. (n.d.). 2,2',3,3',5,5',6,6'-octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Retrieved from [Link]

-

ChemBK. (n.d.). 2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound [13C NMR]. John Wiley & Sons, Inc. Retrieved from [Link]

- (Source document for MS and IR data).

-

Al-hadedi, A. A. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health (NIH). Retrieved from [Link]

-

Tabaru, K., & Obora, Y. (2024). Figure ESI41. 1 H NMR of 2,3,3',4,5,5',6-heptafluoro-1,1'-biphenyl (3hn) in CDCl3. ResearchGate. Retrieved from [Link]

-

Smith, S. R., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Retrieved from [Link]

-

NIST. (n.d.). 4,4'-Dibromooctafluorobiphenyl. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl. Retrieved from [Link]

- (Source for crystal structure motifs of fluorinated biphenyls). ResearchGate.

-

Askerov, R. K., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. PubMed Central. Retrieved from [Link]

- (Source for electronic structure of fluorinated biphenylenes). ResearchGate.

-

U.S. Environmental Protection Agency (EPA). (2000). Biphenyl. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). Retrieved from [Link]

- (Source for Hirshfeld surface analysis). PubMed Central.

-

ECETOC. (n.d.). Toxicity of Possible Impurities and By-products in Fluorocarbon Products. Retrieved from [Link]

-

precisionFDA. (n.d.). 2,2',3,3',5,5',6,6'-OCTACHLOROBIPHENYL. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 3,3′,4,4′,5,5′,6,6′-Octafluorobiphenyl. Retrieved from [Link]

- (Source for thermal stability analysis). ResearchGate.

-

NIST. (n.d.). 4,4'-Dibromooctafluorobiphenyl. NIST WebBook. Retrieved from [Link]

-

Shen, L., et al. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands... Dalton Transactions. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. chembk.com [chembk.com]

- 5. 3,3′,4,4′,5,5′,6,6′-Octafluorobiphenyl | Semantic Scholar [semanticscholar.org]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. researchgate.net [researchgate.net]

- 8. acadiau.ca [acadiau.ca]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to the Synthesis of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl

This guide provides a comprehensive overview of the synthesis of 2,2',3,3',5,5',6,6'-octafluorobiphenyl, a significant fluorinated organic compound. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights. We will delve into the primary synthetic pathway, the Ullmann coupling reaction, elucidating the mechanistic intricacies and providing a detailed experimental protocol.

Introduction: The Significance of Polyfluorinated Biphenyls

Polyfluorinated biphenyls are a class of compounds that have garnered considerable interest in materials science, medicinal chemistry, and agrochemistry. The introduction of multiple fluorine atoms onto the biphenyl scaffold dramatically alters its physicochemical properties. These modifications can lead to enhanced thermal stability, increased metabolic resistance, and unique electronic characteristics, making them valuable building blocks in the design of advanced materials and pharmaceuticals. This compound, with its specific substitution pattern, presents a unique set of properties and synthetic challenges.

Primary Synthetic Pathway: The Ullmann Coupling Reaction

The most established and reliable method for the synthesis of symmetrical polyfluorinated biphenyls, such as this compound, is the Ullmann coupling reaction.[1][2][3] This classic organometallic reaction involves the copper-mediated coupling of two aryl halide molecules to form a biaryl linkage.[2][3] While other cross-coupling reactions like the Suzuki-Miyaura coupling are powerful tools for biaryl synthesis, the Ullmann reaction is often preferred for the homocoupling of electron-deficient aryl halides, a category to which polyfluoroaromatics belong.[4]

Mechanistic Insights into the Ullmann Coupling

The mechanism of the Ullmann reaction has been a subject of extensive study, and while several pathways have been proposed, a generally accepted sequence of events for the copper-powder-mediated reaction is as follows:

-

Formation of an Organocopper Intermediate: The reaction is initiated by the interaction of the aryl halide with the surface of the copper metal. This is believed to involve an oxidative addition-like process, forming a surface-bound organocopper(I) species.

-

Reductive Coupling: Two of these organocopper species can then undergo a reductive elimination step to form the biaryl product and regenerate the active copper surface.

Alternatively, a soluble copper(I) species may be the active catalyst, which undergoes oxidative addition with the aryl halide to form a copper(III) intermediate, followed by reductive elimination.[1] The highly electron-withdrawing nature of the fluorine atoms in the starting material, 1-iodo-2,3,5,6-tetrafluorobenzene, facilitates the initial interaction with the copper catalyst.

Experimental Protocol: Synthesis of this compound via Ullmann Coupling

This protocol is a self-validating system, designed to provide a reproducible method for the synthesis of the target compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier |

| 1-Iodo-2,3,5,6-tetrafluorobenzene | 5243-24-3 | C₆HF₄I | >98% | Major Chemical Supplier |

| Copper Powder, Activated | 7440-50-8 | Cu | Fine, Activated | Major Chemical Supplier |

| Dimethylformamide (DMF), Anhydrous | 68-12-2 | C₃H₇NO | Anhydrous, >99.8% | Major Chemical Supplier |

| Toluene, ACS Grade | 108-88-3 | C₇H₈ | >99.5% | Major Chemical Supplier |

| Hexane, ACS Grade | 110-54-3 | C₆H₁₄ | >98.5% | Major Chemical Supplier |

| Celite® | 61790-53-2 | SiO₂ | - | Major Chemical Supplier |

Safety Precautions

-

1-Iodo-2,3,5,6-tetrafluorobenzene: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5][6] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled with care. Use in a fume hood and avoid skin contact.

-

Copper Powder: Fine copper powder can be flammable. Handle away from ignition sources.

-

General: The reaction is conducted at a high temperature. Ensure appropriate shielding and temperature control.

Step-by-Step Methodology

-

Activation of Copper Powder (Optional but Recommended): While commercially activated copper is available, activation can be performed by stirring the copper powder in a 2M solution of hydrochloric acid for a few minutes, followed by washing with water, ethanol, and then ether, and finally drying under vacuum. This removes the passivating oxide layer.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add activated copper powder (2.0 equivalents). The flask is then heated under vacuum and backfilled with nitrogen three times to ensure an inert atmosphere.

-

Addition of Reactants: To the flask, add 1-iodo-2,3,5,6-tetrafluorobenzene (1.0 equivalent) and anhydrous dimethylformamide (DMF) as the solvent. The amount of DMF should be sufficient to create a stirrable slurry.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 153 °C for DMF) with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically allowed to proceed for 24-48 hours.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. The mixture is then filtered through a pad of Celite® to remove the copper residues. The Celite® pad is washed with toluene.

-

Extraction: The combined filtrate is transferred to a separatory funnel and washed several times with water to remove the DMF. The organic layer (toluene) is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by sublimation under reduced pressure to afford pure this compound as a white crystalline solid.[7][8][9][10]

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Spectroscopic Data

| Technique | Expected Values |

| ¹H NMR (CDCl₃) | A multiplet in the aromatic region, characteristic of the two protons.[11] |

| ¹⁹F NMR (CDCl₃) | Multiple signals in the aromatic fluorine region, with complex coupling patterns due to F-F and F-H interactions. The chemical shifts are highly sensitive to the substitution pattern.[12][13][14][15] |

| ¹³C NMR (CDCl₃) | Signals in the aromatic region, with characteristic C-F coupling constants.[11] |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₂H₂F₈. |

Alternative Synthetic Strategies: A Brief Overview

While the Ullmann coupling is the most direct route for this specific symmetrical biphenyl, it is worthwhile to consider other modern cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. However, the coupling of highly electron-deficient arylboronic acids or esters with electron-deficient aryl halides can be challenging due to slow transmetalation and potential side reactions.[14][16] Specialized palladium catalysts and carefully optimized reaction conditions would be necessary to achieve a successful synthesis via this route.

Caption: A potential two-step Suzuki-Miyaura pathway.

Conclusion

The synthesis of this compound is most reliably achieved through the Ullmann coupling of 1-iodo-2,3,5,6-tetrafluorobenzene. This in-depth guide has provided the necessary theoretical background, a detailed and practical experimental protocol, and characterization data to enable researchers to successfully synthesize and verify this valuable compound. The insights into the causality behind experimental choices and the emphasis on safety are intended to empower scientists to approach this synthesis with confidence and a thorough understanding of the underlying chemical principles.

References

-

Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

-

Innovation.world. Purification By Sublimation. Retrieved from [Link]

- Shaikh, A. S., et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(17), 4207-4215.

- Lee, J., et al. (2014). A highly efficient sublimation purification system using baffles with orifices.

-

MBRAUN. Material Purification. Retrieved from [Link]

- Google Patents. Sublimation method for the purification of organic small molecules.

- Feringa, B. L. (2011). The Mechanism of the Modified Ullmann Reaction.

- Claridge, T. D. W., et al. (2022).

- Holden, C. A., & Bryant, H. S. (1969).

- Whitmire, K. H., et al. (2000).

-

UC Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- University of Wisconsin-Madison, Chemistry Department. 19F NMR Reference Standards.

-

SpectraBase. This compound. Retrieved from [Link]

- Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

- ResearchGate. Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions.

- Semantic Scholar. 3,3′,4,4′,5,5′,6,6′-Octafluorobiphenyl.

- ResearchGate. Principal motifs of the a) 2,3,4,5,6‐pentafluorobiphenyl b)....

- ResearchGate. (PDF) Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

- ResearchGate. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.

- Kanishchev, O. S., & Dolbier Jr, W. R. (2015). Synthesis and characterization of 2-pyridylsulfur pentafluorides. PubMed.

Sources

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. xray.uky.edu [xray.uky.edu]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. innovation.world [innovation.world]

- 8. researchgate.net [researchgate.net]

- 9. mbraun.com [mbraun.com]

- 10. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. 19F [nmr.chem.ucsb.edu]

- 15. colorado.edu [colorado.edu]

- 16. Oligomerization and oxide formation in bismuth aryl alkoxides: synthesis and characterization of Bi4(mu 4-O)(mu-OC6F5)6(mu 3-OBi(mu-OC6F5)3)2(C6H5CH3), Bi8(mu 4-O)2(mu 3-O)2(mu-OC6F5)16, Bi6(mu 3-O)4(mu 3-OC6F5)(mu 3-OBi(OC6F5)4)3, NaBi4(mu 3-O)2(OC6F5)9(THF)2, and Na2Bi4(mu 3-O)2(OC6F5)10(THF)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',3,3',5,5',6,6'-Octafluorobiphenyl is a polyfluorinated aromatic compound with significant applications in materials science, organic synthesis, and as a precursor for various complex molecules. Its unique electronic properties, stemming from the high degree of fluorination, make it a subject of interest in diverse research fields. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and for monitoring reactions in which it participates. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the spectral data are discussed to provide field-proven insights.

Molecular Structure and Properties

This compound possesses a biphenyl core with eight fluorine atoms substituting hydrogen atoms on the aromatic rings. This high degree of fluorination significantly influences its chemical and physical properties, including its electronic structure, reactivity, and spectroscopic behavior.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to C-F and C-H stretching and bending vibrations, as well as aromatic C=C stretching.

Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C Stretch |

| ~1400 - 1000 | Strong | C-F Stretch |

| ~900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |

The presence of multiple strong C-F stretching bands in the fingerprint region is a hallmark of polyfluorinated aromatic compounds. The exact positions of these bands can be sensitive to the substitution pattern and molecular conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and electronic environment of the nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Due to the high degree of fluorination, the ¹H NMR spectrum of this compound is relatively simple, showing a signal for the two remaining protons.[1] The chemical shift of these protons is influenced by the strong electron-withdrawing effects of the neighboring fluorine atoms.

¹H NMR Data (CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | Multiplet | 2H | Aromatic C-H |

The multiplicity of the proton signal will be complex due to coupling with multiple neighboring fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[2] The chemical shifts of the carbon atoms are significantly affected by the attached fluorine atoms, with carbons directly bonded to fluorine exhibiting large chemical shifts and C-F coupling.

¹³C NMR Data (CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 150 (multiplet) | C-F |

| ~110 - 120 (multiplet) | C-C (ipso) |

| ~100 - 110 (multiplet) | C-H |

The signals for the fluorinated carbons will appear as complex multiplets due to one-bond and multi-bond C-F coupling.

¹⁹F NMR Spectroscopy

Expected ¹⁹F NMR Chemical Shift Ranges (relative to CFCl₃):

| Position | Expected Chemical Shift (δ) ppm |

| Aromatic C-F | -120 to -170 |

The spectrum is expected to show multiple signals due to the different chemical environments of the fluorine atoms at the 2, 3, 5, and 6 positions. The coupling between the fluorine atoms will result in a complex splitting pattern, providing valuable structural information.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.[7][8]

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): m/z ≈ 298.00

-

Key Fragmentation Pathways: The fragmentation of polyfluorinated biphenyls is expected to involve the loss of fluorine atoms, HF, and potentially cleavage of the biphenyl linkage. The stability of the resulting fragments will dictate the observed fragmentation pattern.

Experimental Protocols

Sample Preparation for Spectroscopy

-

NMR Spectroscopy: For ¹H, ¹³C, and ¹⁹F NMR, the solid this compound sample should be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. A concentration of 5-20 mg/mL is typically sufficient for ¹H and ¹⁹F NMR, while a higher concentration (20-50 mg/mL) may be required for ¹³C NMR.

-

IR Spectroscopy: As a solid, the sample can be prepared for IR analysis using several methods. A common and effective method is to prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.

-

Mass Spectrometry: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is typically dissolved in a volatile organic solvent such as dichloromethane or hexane.

Instrumentation and Data Acquisition

Caption: General experimental workflow for spectroscopic analysis.

-

NMR Spectroscopy: Spectra should be acquired on a high-resolution NMR spectrometer. For ¹⁹F NMR, a dedicated fluorine probe is recommended. Standard pulse sequences are typically used for 1D spectra.

-

IR Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer is used to record the IR spectrum. A background spectrum of the empty sample holder (for KBr pellets) or the pure salt plate (for thin films) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry: A GC-MS system is well-suited for the analysis of this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides the mass-to-charge ratio of the parent ion and its fragments.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of IR, multi-nuclear NMR, and mass spectrometry allows for unambiguous structure elucidation and purity assessment. Understanding the interplay between the high degree of fluorination and the resulting spectroscopic features is crucial for researchers working with this and other polyfluorinated compounds.

References

- Bruker. Almanac 2006.

-

SpectraBase. 13C Nuclear Magnetic Resonance (NMR) Spectrum of this compound. [Link][2]

-

SpectraBase. 1H Nuclear Magnetic Resonance (NMR) Spectrum of this compound. [Link][1]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2005.

-

Chemguide. Fragmentation patterns in mass spectra. [Link][7]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][8]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link][5]

-

University of Regensburg. 19F NMR Reference Standards. [Link][6]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. colorado.edu [colorado.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

2,2',3,3',5,5',6,6'-Octafluorobiphenyl 1H NMR spectrum

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (C₁₂H₂F₈). As a fundamental analytical technique, NMR spectroscopy offers profound structural insights. For highly fluorinated molecules such as this one, the ¹H NMR spectrum presents a unique combination of simplicity and complexity. This document will deconstruct the theoretical underpinnings of the spectrum, outline a robust experimental methodology for its acquisition, and provide a clear framework for its interpretation.

Part 1: Theoretical Framework and Spectral Prediction

Before stepping into the laboratory, a thorough theoretical analysis of the target molecule is paramount. This predictive approach allows for the design of appropriate experiments and provides a rational basis for spectral interpretation.

Molecular Structure and Inherent Symmetry

This compound possesses a highly symmetrical structure. The molecule consists of two perfluorinated phenyl rings linked by a single C-C bond. The only protons are located at the 4 and 4' positions. Due to the C₂ symmetry axis that bisects the central C-C bond, the two protons are chemically and magnetically equivalent. Similarly, the fluorine atoms can be grouped into distinct, symmetrically equivalent environments.

This high degree of symmetry dictates the number of expected signals in the NMR spectrum. For the ¹H spectrum, we anticipate observing only one unique proton environment.

Caption: Structure of this compound highlighting the two equivalent protons at the C4 and C4' positions.

Predicting the ¹H Chemical Shift (δ)

The chemical shift of the H4/H4' protons is heavily influenced by the electronic environment. Fluorine is the most electronegative element, and its presence on the aromatic ring acts as a strong electron-withdrawing group. The cumulative effect of eight fluorine atoms will significantly deshield the protons, pulling electron density away from them. Consequently, the resonance signal for these protons is expected to appear far downfield (at a higher ppm value) compared to the protons of unsubstituted biphenyl (which appear around 7.3-7.6 ppm).

Deconstructing the Coupling Pathways: The Origin of Complexity

While only one signal is expected, its appearance (multiplicity) will be intricate. This complexity arises from spin-spin coupling between the protons and the neighboring fluorine atoms (¹⁹F, I=½, 100% natural abundance). Each proton (H4) will couple with multiple fluorine nuclei, both on its own ring and potentially across space to the adjacent ring.

The primary coupling interactions for the H4 proton are summarized below:

| Coupling Type | Nuclei Involved | Description | Typical Magnitude (Hz) |

| ³JHF | H4, F3 & H4, F5 | Ortho-coupling (3 bonds) | 5 - 10 |

| ⁴JHF | H4, F2 & H4, F6 | Meta-coupling (4 bonds) | < 3 |

| ⁵JHF | H4, F3' & H4, F5' | Inter-ring coupling (5 bonds) | Variable, often small |

| Through-space | H4, F2' & H4, F6' | Spatial proximity coupling | Variable, depends on dihedral angle |

Due to the equivalence of the two protons (an AA' spin system) coupling to multiple sets of equivalent fluorine nuclei, the resulting signal will not be a simple first-order pattern (e.g., doublet of triplets). Instead, it will manifest as a single, complex, and symmetrical multiplet . Resolving every individual coupling constant from this pattern is often impractical and unnecessary for routine structural confirmation.

Part 2: The Definitive Experimental Protocol

To unambiguously characterize the molecule, a strategic approach combining two key experiments is required. The protocol described below is a self-validating system that confirms the theoretical predictions and provides precise, reliable data.

The Core Principle: Proton-Fluorine Decoupling

The central technique for simplifying the complex spectrum of a fluorinated compound is ¹⁹F decoupling .[1] While the standard ¹H spectrum reveals the complex coupling pattern, a second experiment, the ¹H{¹⁹F} spectrum, is acquired while simultaneously irradiating all ¹⁹F nuclei with a broadband radiofrequency pulse. This action removes all H-F coupling, causing the complex multiplet to collapse into a sharp singlet.[1][2]

This dual-experiment approach provides two critical pieces of information:

-

The Coupled Spectrum: Confirms the presence of H-F coupling and serves as a unique fingerprint for the molecule.

-

The Decoupled Spectrum: Confirms the chemical equivalence of the two protons and provides their exact chemical shift without the ambiguity of multiplet centering.

Caption: A validated workflow for the complete ¹H NMR analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for this compound.[3] Other options include acetone-d₆ or acetonitrile-d₃, which can be selected based on sample solubility or to avoid overlapping residual solvent peaks.[4]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Setup:

-

The use of a high-field NMR spectrometer (≥400 MHz) is strongly recommended to achieve better signal dispersion and resolution.

-

Ensure the spectrometer is equipped with a probe capable of being tuned to both the ¹H and ¹⁹F frequencies and can deliver the power required for broadband ¹⁹F decoupling.[5]

-

Lock the spectrometer on the deuterium signal of the solvent and perform standard shimming procedures to optimize magnetic field homogeneity.

-

-

Acquisition of the Standard (Coupled) ¹H Spectrum:

-

Set the spectral width to cover the aromatic region (e.g., 6.5 to 8.5 ppm).

-

Use a standard single-pulse experiment.

-

Set an appropriate acquisition time (e.g., 2-4 seconds) and a relaxation delay (e.g., 2-5 seconds).

-

Acquire a sufficient number of scans (e.g., 8 to 64) to achieve a good signal-to-noise ratio.

-

-

Acquisition of the ¹H{¹⁹F} Decoupled Spectrum:

-

Load the appropriate ¹⁹F-decoupling pulse sequence on the spectrometer.[2]

-

Set the center of the ¹⁹F decoupling frequency to encompass the entire range of fluorine signals for the molecule.

-

Use the same acquisition parameters as the standard spectrum to ensure direct comparability.

-

Acquire the spectrum.

-

Part 3: Data Interpretation and Final Analysis

Analysis of the resulting spectra is straightforward when following the prescribed workflow.

Expected and Reported Spectral Data

The combination of the two experiments yields a complete picture of the proton environment. The data can be concisely summarized as follows.

| Parameter | Coupled ¹H Spectrum | ¹H{¹⁹F} Decoupled Spectrum |

| Chemical Shift (δ) | Centered at ~7.56 ppm | 7.56 ppm |

| Multiplicity | Complex Multiplet | Singlet |

| Integration | 2H | 2H |

| Solvent | CDCl₃[3] | CDCl₃ |

Note: The chemical shift value is based on data available in the SpectraBase database for a sample dissolved in CDCl₃.[3]

Analysis of the ¹H{¹⁹F} Spectrum: This is the simpler spectrum to analyze. It should show a single, sharp peak at approximately 7.56 ppm. The integration of this peak should correspond to the two equivalent protons of the molecule. This experiment provides the definitive chemical shift.

Analysis of the Coupled ¹H Spectrum: This spectrum will display a complex multiplet centered at the same chemical shift observed in the decoupled experiment. The width and fine structure of this multiplet are a direct consequence of the various ³JHF and ⁴JHF couplings. While a full deconvolution of this pattern is an advanced task, its characteristic appearance serves as a valuable fingerprint, confirming the connectivity between the protons and the surrounding fluorine atoms.

Conclusion

The ¹H NMR spectrum of this compound is a classic example of how molecular symmetry and heteronuclear coupling interact to produce a spectrum that is simple in signal count but rich in structural information. The key to a successful and unambiguous analysis lies not in attempting to resolve the complex multiplet in isolation, but in employing the powerful technique of ¹⁹F decoupling. By acquiring both a standard coupled spectrum and a ¹⁹F-decoupled spectrum, researchers can rapidly confirm the molecular structure, determine the precise proton chemical shift, and obtain a unique spectral fingerprint, providing a solid analytical foundation for any research or development application.

References

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

-

13C NMR with 1H and 19F double decoupling. EPFL. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). Available at: [Link]

-

1H with 19F Decoupling. University of Ottawa NMR Facility Blog. Available at: [Link]

-

1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro-. PubChem, National Institutes of Health. Available at: [Link]

-

This compound - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Fluorine experiments (Vnmrj 3.2A). University of Ottawa. Available at: [Link]

-

Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Defense Technical Information Center (DTIC). Available at: [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH). Available at: [Link]

-

NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 2,2',3,3',5,5',6,6'-Octafluorobiphenyl

Abstract

This comprehensive technical guide provides a detailed exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,2',3,3',5,5',6,6'-octafluorobiphenyl. This highly fluorinated aromatic compound presents unique challenges and intricacies in its NMR spectrum, primarily due to complex carbon-fluorine (C-F) coupling. This document, intended for researchers, scientists, and professionals in drug development, offers a foundational understanding of the principles governing the ¹³C NMR of polyfluorinated molecules. It outlines detailed protocols for sample preparation and instrument setup and provides a thorough analysis of the spectral data, including chemical shift assignments and the interpretation of spin-spin coupling patterns.

Introduction: The Challenge of Fluorinated Aromatics

The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, a strategy widely employed in the pharmaceutical and materials science industries. However, the presence of fluorine, with its 100% natural abundance of the NMR-active ¹⁹F isotope, introduces significant complexity to ¹³C NMR spectra. Unlike proton-decoupled ¹³C NMR of non-fluorinated compounds which typically yield sharp singlets for each unique carbon, the spectra of organofluorine compounds are characterized by intricate splitting patterns arising from through-bond J-coupling between ¹³C and ¹⁹F nuclei.[1][2]

The analysis of this compound serves as an exemplary case study for understanding these complexities. The molecule's high degree of fluorination and its biphenyl structure lead to a ¹³C NMR spectrum rich with information, yet challenging to interpret without a systematic approach. The magnitude of C-F coupling constants varies significantly with the number of intervening bonds (¹J_CF, ²J_CF, ³J_CF, etc.), providing invaluable structural information but also leading to overlapping multiplets that can obscure direct interpretation.[2] Furthermore, the presence of multiple fluorine atoms coupled to a single carbon can lead to complex multiplets, and the signals of carbons directly bonded to fluorine can be broad or difficult to detect due to this extensive coupling.[1]

This guide will deconstruct the ¹³C NMR spectrum of this compound, offering a logical workflow for spectral assignment and interpretation, thereby empowering researchers to confidently analyze similarly complex fluorinated molecules.

Experimental Methodology: Acquiring a High-Quality Spectrum

A robust and reliable ¹³C NMR spectrum is the bedrock of accurate structural elucidation. The following sections detail the critical steps and considerations for preparing the sample and setting up the NMR spectrometer.

Sample Preparation: Ensuring a Homogeneous and Stable Sample

Proper sample preparation is paramount to obtaining a high-quality NMR spectrum with good resolution and signal-to-noise ratio.

Protocol:

-

Compound Purity: Begin with a sample of this compound of the highest possible purity (ideally >98%). Impurities will introduce extraneous peaks and complicate spectral analysis.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For ¹³C NMR, a concentration of 20-50 mg in 0.5-0.7 mL of solvent is recommended.

-

Solubility Test: Before using the expensive deuterated solvent, it is prudent to perform a solubility test with the non-deuterated equivalent in a small vial.

-

Sample Dissolution: Accurately weigh the desired amount of the compound into a clean, dry vial. Add the deuterated solvent and gently agitate or sonicate until the solid is completely dissolved.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Sample Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height to ensure it is within the detection region of the NMR probe.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly with the compound name and solvent.

NMR Instrument Parameters: Optimizing for a Fluorinated Compound

The acquisition parameters on the NMR spectrometer must be carefully chosen to account for the specific characteristics of a highly fluorinated compound.

| Parameter | Recommended Setting | Rationale |

| Observe Nucleus | ¹³C | |

| Decoupling | ¹H decoupling (standard) | To remove C-H couplings. |

| Pulse Program | Standard ¹³C observe with proton decoupling | A simple pulse-acquire sequence is usually sufficient. |

| Acquisition Time (at) | 2-4 seconds | To allow for the decay of the FID and ensure good digital resolution. |

| Relaxation Delay (d1) | 2-5 seconds | To allow for full relaxation of the carbon nuclei, especially quaternary carbons. |

| Number of Scans (ns) | 1024 or higher | A higher number of scans is often necessary to achieve adequate signal-to-noise for the split signals of fluorinated carbons. |

| Spectral Width (sw) | 0-200 ppm | A standard spectral width for ¹³C NMR is usually sufficient. |

| Temperature | 298 K (25 °C) | Maintain a constant temperature for spectral consistency. |

Spectral Analysis: Decoding the ¹³C NMR of this compound

Due to the symmetry of this compound, the ¹³C NMR spectrum is expected to show six unique carbon signals. The interpretation of the spectrum involves assigning these signals based on their chemical shifts and, crucially, their coupling patterns with the fluorine atoms.

Disclaimer: As of the last update, publicly available, fully assigned experimental ¹³C NMR data with coupling constants for this compound is limited. The following analysis is based on established principles of ¹³C NMR of fluorinated aromatic compounds and predicted spectral data. Researchers should verify assignments with their own experimental data.

Predicted ¹³C NMR Data (Illustrative)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| C1, C1' | 110-120 | Complex Multiplet | - |

| C2, C2' | 145-155 | Doublet of Multiplets | ¹J_CF ≈ 240-260 |

| C3, C3' | 135-145 | Doublet of Multiplets | ¹J_CF ≈ 240-260 |

| C4, C4' | 100-110 | Triplet of Multiplets | - |

| C5, C5' | 140-150 | Doublet of Multiplets | ¹J_CF ≈ 240-260 |

| C6, C6' | 130-140 | Doublet of Multiplets | ¹J_CF ≈ 240-260 |

Chemical Shift Assignments

-

Carbons bonded to Fluorine (C2, C3, C5, C6): These carbons are expected to resonate at lower field (higher ppm) due to the strong deshielding effect of the directly attached electronegative fluorine atom. Their chemical shifts are typically in the range of 130-160 ppm.

-

Carbons not bonded to Fluorine (C1, C4): The carbon atoms bearing a hydrogen (C4) and the carbons at the biphenyl linkage (C1) will appear at a relatively higher field (lower ppm). The C4 carbon, being a CH group, will likely be the most upfield signal.

Carbon-Fluorine Coupling: The Key to Structural Confirmation

The multiplicity of each carbon signal is determined by the number of fluorine atoms it couples with and the magnitude of the respective coupling constants.

-

One-Bond Coupling (¹J_CF): This is the largest coupling and is typically observed for carbons directly bonded to fluorine. The magnitude is generally in the range of 240-260 Hz. This large coupling will split the signals of C2, C3, C5, and C6 into doublets.

-

Two-Bond Coupling (²J_CF): Coupling between a carbon and a fluorine atom separated by two bonds is typically in the range of 15-30 Hz.

-

Three-Bond Coupling (³J_CF): This coupling, through three bonds, is generally smaller, in the range of 5-15 Hz.

-

Long-Range Couplings (>³J_CF): Couplings over more than three bonds can also be observed, though they are usually smaller (<5 Hz).

The combination of these couplings results in the complex multiplets observed in the spectrum. For example, the signal for C1 will be split by the fluorine atoms at C2, C6, C2', and C6', resulting in a complex multiplet. Similarly, the signal for C4 will be split by the fluorines at C3 and C5.

Visualization of Molecular Structure and C-F Couplings

To visually represent the key through-bond interactions that give rise to the complex ¹³C NMR spectrum, the following diagram illustrates the structure of this compound and highlights the one-bond C-F couplings.

Figure 1: Molecular structure of this compound with one-bond C-F couplings highlighted.

Advanced NMR Techniques for Spectral Simplification

For highly complex spectra, advanced NMR techniques can be employed to simplify the spectrum and aid in assignment.

-

¹⁹F Decoupling: The most direct method to simplify the ¹³C spectrum is to perform a ¹³C{¹⁹F} double resonance experiment. This requires an NMR probe capable of simultaneously irradiating at the ¹³C and ¹⁹F frequencies. This experiment removes all C-F couplings, resulting in a spectrum with singlets for each unique carbon, greatly simplifying assignment. However, this technique is not always routinely available.

-

2D NMR Spectroscopy: Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable.

-

HSQC: Correlates carbons with their directly attached protons. In this case, it would definitively identify the C4/C4' signal.

-